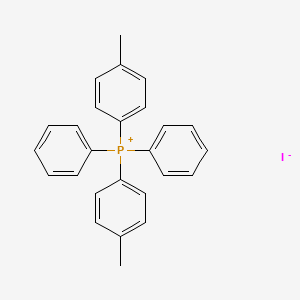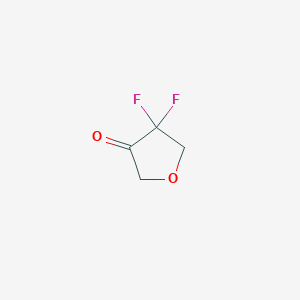
1-(2-(Methylthio)pyrimidin-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Methylthio)pyrimidin-4-yl)ethanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a methylthio group attached to the pyrimidine ring and an ethanol group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)pyrimidin-4-yl)ethanol typically involves the methylation of 2-thiouracil to form 2-methylthio-4-pyrimidinone, followed by further reactions to introduce the ethanol group. One common method involves the use of methyl iodide under basic conditions to achieve methylation . The reaction conditions often include room temperature and overnight reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthetic processes starting from commercially available 2-thiouracil. The process includes methylation using methyl iodide and subsequent steps to introduce the ethanol group. The reaction conditions are optimized for high yield and purity, often involving inert atmospheres and controlled temperatures .
化学反応の分析
Types of Reactions
1-(2-(Methylthio)pyrimidin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives depending on the reagents and conditions used .
科学的研究の応用
1-(2-(Methylthio)pyrimidin-4-yl)ethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 1-(2-(Methylthio)pyrimidin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The methylthio group can participate in various biochemical reactions, influencing the compound’s activity. The ethanol group enhances its solubility and bioavailability. The compound may interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
類似化合物との比較
Similar Compounds
2-Methylthio-4-pyrimidinone: A precursor in the synthesis of 1-(2-(Methylthio)pyrimidin-4-yl)ethanol.
4-Chloro-2-methylthio-5-pyrimidineacetic acid ethyl ester: Another pyrimidine derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both a methylthio group and an ethanol group, which confer distinct chemical and biological properties.
特性
CAS番号 |
910112-38-8 |
|---|---|
分子式 |
C7H10N2OS |
分子量 |
170.23 g/mol |
IUPAC名 |
1-(2-methylsulfanylpyrimidin-4-yl)ethanol |
InChI |
InChI=1S/C7H10N2OS/c1-5(10)6-3-4-8-7(9-6)11-2/h3-5,10H,1-2H3 |
InChIキー |
ABZAWQICTDXGCR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC(=NC=C1)SC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



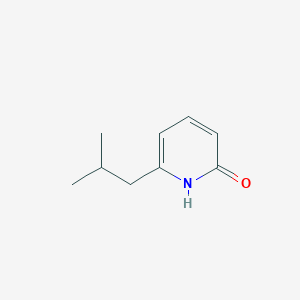
![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)

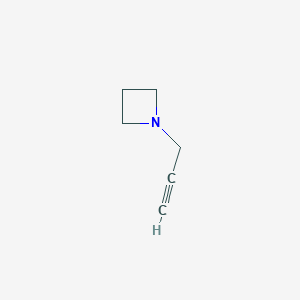
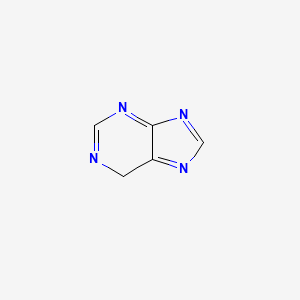

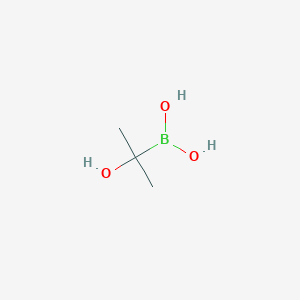
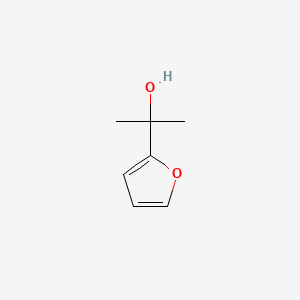
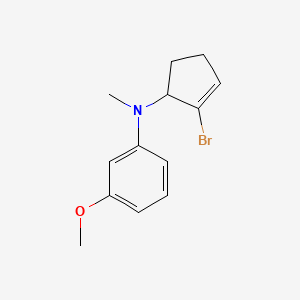
![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)

